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Abstract

CTAO018 is a novel vitamin D analog engineered with a dual mechanism of action: potent
agonism of the Vitamin D Receptor (VDR) and selective inhibition of Cytochrome P450 24A1
(CYP24A1), the key enzyme responsible for catabolizing vitamin D. This dual activity positions
CTAO018 as a promising therapeutic candidate for conditions characterized by dysregulated
vitamin D signaling, such as secondary hyperparathyroidism (SHPT) in Chronic Kidney
Disease (CKD). Early preclinical investigations have demonstrated the potential of CTA018 to
modulate key pathological pathways in CKD without inducing hypercalcemia, a common dose-
limiting toxicity of traditional vitamin D therapies. This technical guide provides a
comprehensive overview of the foundational preclinical data and experimental methodologies
employed in the initial evaluation of CTA018.

Introduction

Vitamin D plays a crucial role in maintaining calcium and phosphate homeostasis, primarily
through the activation of the Vitamin D Receptor (VDR), a nuclear transcription factor. The
active form of vitamin D, 1a,25-dihydroxyvitamin D3 (calcitriol), is tightly regulated by the
hydroxylase enzyme CYP24AL1. In Chronic Kidney Disease (CKD), impaired renal function
leads to decreased production of calcitriol and reduced clearance of phosphate, resulting in
secondary hyperparathyroidism (SHPT), a condition characterized by elevated parathyroid
hormone (PTH) levels and subsequent bone disease.
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Standard therapies for SHPT include vitamin D analogs, which aim to suppress PTH secretion.
However, their therapeutic window is often limited by the risk of hypercalcemia and
hyperphosphatemia. CTA018 was designed to overcome this limitation by not only activating
the VDR but also preventing the breakdown of active vitamin D through the inhibition of
CYP24AL1. This dual mechanism is hypothesized to amplify the therapeutic effects on PTH
suppression at lower, non-calcemic doses.

Mechanism of Action

CTAO018 exerts its pharmacological effects through two distinct but synergistic mechanisms:

o Vitamin D Receptor (VDR) Agonism: CTA018 binds to and activates the VDR, initiating a
cascade of genomic events that lead to the suppression of PTH gene transcription in the
parathyroid glands.

o CYP24A1 Inhibition: CTA018 potently and selectively inhibits the CYP24A1 enzyme. This
inhibition prevents the catabolism of active vitamin D analogs, thereby prolonging their
biological activity and enhancing their therapeutic effect on VDR-mediated PTH suppression.

The combined action of VDR agonism and CYP24A1 inhibition is intended to achieve a more
potent and sustained suppression of PTH at doses that do not significantly elevate serum
calcium and phosphorus levels.

In Vitro Studies
Data Summary

The in vitro activity of CTA018 was characterized by its ability to inhibit the CYP24A1 enzyme
and its affinity for the Vitamin D Receptor.
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CYP24A1 ]

o 27 £ 6 nM 253 £ 20 nM Not Applicable [1][2]
Inhibition (ICso)

o 15-fold lower High Affinity

VDR Binding )
Affinit than Not Applicable (Endogenous [1][2]
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Experimental Protocols

3.2.1. CYP24A1 Inhibition Assay

e Objective: To determine the half-maximal inhibitory concentration (ICso) of CTA018 against
human CYP24A1.

o Methodology: A recombinant human CYP24A1 enzyme system was utilized. The assay was
performed in a 96-well plate format.

o Recombinant human CYP24A1 was pre-incubated with varying concentrations of CTA018
or the control inhibitor, ketoconazole.

o The enzymatic reaction was initiated by the addition of a fluorescent substrate specific for
CYP24A1.

o The reaction was allowed to proceed for a defined period at 37°C.

o The reaction was terminated, and the fluorescence of the metabolized product was
measured using a plate reader.

o ICso values were calculated by fitting the dose-response data to a four-parameter logistic
equation.

3.2.2. Vitamin D Receptor (VDR) Transactivation Assay

o Objective: To assess the ability of CTA018 to activate the VDR and induce gene
transcription.
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e Cell Line: Human monocytic cell line (U937), known to express the VDR.
* Methodology: A reporter gene assay was employed.

o U937 cells were transiently transfected with a plasmid containing a Vitamin D Response
Element (VDRE) linked to a luciferase reporter gene.

o Transfected cells were treated with varying concentrations of CTA018 or the natural VDR
ligand, 10,25(0OH)2Ds.

o Following an incubation period, cells were lysed, and luciferase activity was measured
using a luminometer.

o The data was expressed as relative light units (RLU) and normalized to the maximal
response induced by 1a,25(0OH)2Ds to determine the relative potency of CTA018.

In Vivo Studies
Data Summary

In vivo efficacy of CTA018 was evaluated in a rodent model of Chronic Kidney Disease-induced

secondary hyperparathyroidism.

Animal Model Treatment Groups Key Findings Reference

CTAO018 effectively

) Vehicle Control, suppressed elevated
Uremic Rat Model of ] ) )
CKD CTAO018 (various intact parathyroid [1]
doses) hormone (iPTH)
levels.

CTAO018 did not
significantly alter
serum calcium or
phosphorus levels at

efficacious doses.

(Note: Specific dose-response data from these preclinical studies are not publicly available.)
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Experimental Protocols

4.2.1. Uremic Rat Model of Chronic Kidney Disease (CKD)
» Objective: To evaluate the in vivo efficacy of CTA018 in a relevant disease model.
e Animal Strain: Male Sprague-Dawley rats.
 Induction of Uremia: A two-stage subtotal nephrectomy model was employed.
o In the first stage, two-thirds of the left kidney was surgically removed.
o One week later, a total right nephrectomy was performed.

o This procedure results in a significant reduction in renal mass, leading to the development
of uremia and secondary hyperparathyroidism over several weeks.

e Treatment Protocol:

o Following the development of stable uremia and elevated iPTH levels, rats were
randomized into treatment groups.

o CTAO018 was administered daily via oral gavage for a period of 4 weeks.

o Blood samples were collected at baseline and at the end of the study for biochemical
analysis.

e Biochemical Analysis:

o Serum levels of intact parathyroid hormone (iPTH) were measured using an enzyme-
linked immunosorbent assay (ELISA).

o Serum calcium and phosphorus concentrations were determined using colorimetric

assays.

Pharmacokinetics and Toxicology

(Note: Detailed preclinical pharmacokinetic and toxicology data for CTA018 are not publicly
available. The following sections describe the types of studies that are typically conducted for a
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compound at this stage of development.)

Pharmacokinetics

Parameter Value (Placeholder)
Bioavailability (Oral, Rat) Data not available
Half-life (t2, Rat) Data not available
Peak Plasma Concentration (Cmax, Rat) Data not available
Time to Peak Concentration (Tmax, Rat) Data not available
Volume of Distribution (Vd, Rat) Data not available
Clearance (CL, Rat) Data not available

Toxicology

Study Type Species Key Findings (Placeholder)
Acute Toxicity Rat, Mouse Data not available
Sub-chronic Toxicity (28-day) Rat Data not available
Genotoxicity (Ames Test) In vitro Data not available

Genotoxicity (Micronucleus

In vivo (Mouse) Data not available
Test)

Safety Pharmacology i
_ Dog Data not available
(Cardiovascular)

Visualizations
Signaling Pathway of CTA018
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Caption: Dual mechanism of action of CTA018.

Preclinical Evaluation Workflow
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Caption: Workflow for the preclinical evaluation of CTA018.
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Conclusion

The early preclinical data for CTA018 support its proposed dual mechanism of action as a VDR
agonist and a CYP24A1 inhibitor. In vitro studies have quantified its potent inhibitory effect on
the key vitamin D catabolizing enzyme and confirmed its ability to activate the VDR. In a rodent
model of CKD-induced secondary hyperparathyroidism, CTA018 demonstrated the ability to
suppress elevated PTH levels without inducing hypercalcemia, a significant potential
advantage over existing therapies. While further studies are required to fully characterize its
pharmacokinetic and toxicological profile, these initial findings highlight the therapeutic
potential of CTA018 for the treatment of SHPT in patients with CKD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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